An In-depth Technical Guide to the Chemical Properties and Potential of 6-Bromo-7-fluoro-1,3-benzothiazole
An In-depth Technical Guide to the Chemical Properties and Potential of 6-Bromo-7-fluoro-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents.[1][2][3][4][5] The strategic introduction of halogen substituents, such as bromine and fluorine, onto this heterocyclic system offers a powerful tool to modulate the physicochemical and biological properties of the resulting molecules.[6] This guide provides a comprehensive technical overview of the anticipated chemical properties of 6-Bromo-7-fluoro-1,3-benzothiazole, a compound of significant interest for synthetic and medicinal chemistry. While direct experimental data for this specific molecule is not extensively available in the public domain, this document, grounded in the established chemistry of closely related analogs, will serve as a predictive framework for its synthesis, reactivity, and spectroscopic characterization. We will delve into the expected influence of the 6-bromo and 7-fluoro substituents on the electronic nature of the benzothiazole core, offering insights into its potential as a versatile building block for the development of novel therapeutic agents.
Introduction: The Significance of Halogenated Benzothiazoles
Benzothiazoles, heterocyclic compounds featuring a benzene ring fused to a thiazole ring, are integral to the development of a wide array of therapeutic agents with activities spanning from antimicrobial and anticancer to anti-inflammatory and neuroprotective.[1][3][5] The versatility of the benzothiazole core allows for substitutions at various positions, enabling the fine-tuning of its biological activity.[4]
The introduction of halogens, particularly fluorine and bromine, is a well-established strategy in drug design. Fluorine, with its small size and high electronegativity, can enhance metabolic stability, binding affinity, and membrane permeability.[6] Bromine, on the other hand, can introduce specific steric and electronic effects, and serve as a handle for further chemical modifications through cross-coupling reactions.[7] The combination of a bromo and a fluoro substituent on the benzothiazole ring, as in 6-Bromo-7-fluoro-1,3-benzothiazole, is therefore expected to yield a molecule with a unique and potentially advantageous chemical profile.
This guide will provide a predictive analysis of the chemical properties of 6-Bromo-7-fluoro-1,3-benzothiazole, drawing on data from analogous structures to offer a solid foundation for researchers venturing into the synthesis and application of this promising compound.
Predicted Physicochemical Properties
Based on the properties of related benzothiazole derivatives, a summary of the expected physicochemical properties of 6-Bromo-7-fluoro-1,3-benzothiazole is presented below.
| Property | Predicted Value/Information | Basis of Prediction |
| Molecular Formula | C₇H₃BrFNS | Based on the chemical structure |
| Molecular Weight | ~247.08 g/mol | Calculated from the atomic weights of the constituent elements |
| Appearance | Likely a solid at room temperature | Analogy with other substituted benzothiazoles[8] |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | General solubility of heterocyclic compounds |
| CAS Number | Not readily available in public databases, suggesting it may be a novel compound. |
Synthesis and Characterization
While a specific, documented synthesis for 6-Bromo-7-fluoro-1,3-benzothiazole is not available, a plausible synthetic route can be proposed based on established methods for the synthesis of related halo-substituted benzothiazoles.[9][10][11]
Proposed Synthetic Pathway
A common and effective method for the synthesis of 2-aminobenzothiazoles involves the reaction of a substituted aniline with potassium thiocyanate in the presence of bromine.[9][10][11] This approach can be adapted for the synthesis of 2-amino-6-bromo-7-fluoro-1,3-benzothiazole, a potential precursor.
Experimental Protocol: Proposed Synthesis of 2-Amino-6-bromo-7-fluoro-1,3-benzothiazole
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Reaction Setup: To a cooled (0-5 °C) solution of 3-bromo-2-fluoroaniline (1 equivalent) in glacial acetic acid, add potassium thiocyanate (2 equivalents).
-
Bromination: Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid to the stirred reaction mixture, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., ammonium hydroxide) to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
The resulting 2-amino-6-bromo-7-fluoro-1,3-benzothiazole can then be converted to 6-Bromo-7-fluoro-1,3-benzothiazole through a deamination reaction, for example, via a Sandmeyer-type reaction.
Caption: Proposed two-step synthesis of 6-Bromo-7-fluoro-1,3-benzothiazole.
Spectroscopic Characterization (Predicted)
The structural elucidation of 6-Bromo-7-fluoro-1,3-benzothiazole would rely on a combination of spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are anticipated.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the benzene ring will exhibit splitting patterns influenced by both the bromine and fluorine substituents. The proton at position 4 would likely appear as a doublet, coupled to the fluorine at position 7. The proton at position 5 would also likely be a doublet, coupled to the proton at position 4.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The carbon atoms directly bonded to the electronegative fluorine and bromine atoms will be significantly influenced, with the C-F and C-Br signals appearing in characteristic regions.
-
¹⁹F NMR: A singlet is expected in the ¹⁹F NMR spectrum, providing clear evidence for the presence of the fluorine atom.
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum of 6-Bromo-7-fluoro-1,3-benzothiazole is predicted to exhibit characteristic absorption bands corresponding to the various functional groups and bond vibrations within the molecule.
| Wavenumber (cm⁻¹) | Assignment | Predicted Intensity |
| 3050-3100 | Aromatic C-H stretching | Medium to Weak |
| 1600-1650 | C=N stretching of the thiazole ring | Medium |
| 1450-1500 | Aromatic C=C stretching | Medium to Strong |
| ~1100 | C-F stretching | Strong |
| 500-700 | C-Br stretching | Medium to Strong |
These predictions are based on typical IR absorption ranges for similar functional groups.[12][13][14]
3.2.3. Mass Spectrometry (MS)
Mass spectrometry would provide crucial information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak: The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z corresponding to the molecular weight of 6-Bromo-7-fluoro-1,3-benzothiazole. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (M⁺ and M⁺+2) will be observed.[15]
-
Fragmentation Pattern: The fragmentation pattern will likely involve the loss of the bromine atom, the fluorine atom, and cleavage of the thiazole ring. A proposed fragmentation pathway is illustrated below.
Caption: A plausible fragmentation pathway for 6-Bromo-7-fluoro-1,3-benzothiazole in MS.
Chemical Reactivity
The reactivity of 6-Bromo-7-fluoro-1,3-benzothiazole is governed by the electronic properties of the benzothiazole ring system, which are further modulated by the bromo and fluoro substituents.
-
Electrophilic Aromatic Substitution: The benzothiazole ring is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing nature of the thiazole ring.[16] The presence of two electron-withdrawing halogens at positions 6 and 7 will further deactivate the benzene ring towards electrophilic attack.
-
Nucleophilic Aromatic Substitution: The electron-deficient nature of the benzothiazole ring, enhanced by the halogen substituents, makes it susceptible to nucleophilic aromatic substitution, particularly at the 2-position of the thiazole ring if a suitable leaving group is present.
-
Cross-Coupling Reactions: The bromine atom at the 6-position provides a valuable handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[7] This allows for the introduction of a wide range of substituents at this position, enabling the synthesis of diverse libraries of compounds for biological screening.
Potential Applications in Drug Development
The unique combination of a benzothiazole core with bromo and fluoro substituents suggests that 6-Bromo-7-fluoro-1,3-benzothiazole could be a valuable scaffold in medicinal chemistry.
-
Antimicrobial Agents: Fluoro- and bromo-substituted benzothiazoles have demonstrated significant antimicrobial activity.[1][9] The electronic properties conferred by the halogens in 6-Bromo-7-fluoro-1,3-benzothiazole may lead to potent antibacterial and antifungal agents.
-
Anticancer Agents: Many benzothiazole derivatives exhibit potent anticancer activity.[1][3][4] The ability to further functionalize the 6-position via cross-coupling reactions opens up avenues for the development of novel anticancer compounds.
-
Enzyme Inhibitors: The benzothiazole scaffold is known to interact with various enzymes. The specific substitution pattern of 6-Bromo-7-fluoro-1,3-benzothiazole could be exploited to design selective inhibitors for various therapeutic targets.
Conclusion
While 6-Bromo-7-fluoro-1,3-benzothiazole remains a compound with limited reported experimental data, a comprehensive analysis of its closely related analogs allows for a robust prediction of its chemical properties. This guide has outlined a plausible synthetic route, predicted its spectroscopic characteristics, and discussed its likely reactivity and potential applications in drug discovery. The unique electronic and steric features imparted by the bromo and fluoro substituents make this molecule a highly attractive target for synthesis and a promising scaffold for the development of novel therapeutic agents. It is our hope that this in-depth technical guide will serve as a valuable resource and a catalyst for further research into the fascinating chemistry and biological potential of 6-Bromo-7-fluoro-1,3-benzothiazole.
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